molecular formula C6H12ClN B1375849 2-Azaspiro[3.3]heptane hydrochloride CAS No. 1420271-08-4

2-Azaspiro[3.3]heptane hydrochloride

Cat. No. B1375849
M. Wt: 133.62 g/mol
InChI Key: OOGSZIVCFBCPFX-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It has a molecular weight of 133.62 g/mol . It is a solid substance and is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 2-Azaspiro[3.3]heptane derivatives has been reported in several studies . The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed . Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .


Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.3]heptane hydrochloride is 1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H . The Canonical SMILES is C1CC2(C1)CNC2.Cl .


Chemical Reactions Analysis

The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β-lactams .


Physical And Chemical Properties Analysis

2-Azaspiro[3.3]heptane hydrochloride has a molecular weight of 133.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 133.0658271 g/mol .

Scientific Research Applications

  • Asymmetric Synthesis

    • Field: Organic Chemistry
    • Application: “2-Azaspiro[3.3]heptane hydrochloride” is used in the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes .
    • Method: The synthesis involves the use of various reagents and catalysts under specific conditions .
    • Results: The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been successfully achieved .
  • Synthesis of 2-azaspiro[3.3]heptane-derived Amino Acids

    • Field: Biochemistry
    • Application: “2-Azaspiro[3.3]heptane hydrochloride” is used in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids .
    • Method: The synthesis involves the use of sodium hydride (NaH) in dry DMF, diisopropyl malonate, and 2-phenyl-5,5-di (bromomethyl)-1,3-dioxane .
    • Results: The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been successfully achieved .
  • Synthesis of 2-Oxa-6-Azaspiro[3.3]heptane

    • Field: Organic Chemistry
    • Application: “2-Azaspiro[3.3]heptane hydrochloride” is used in the synthesis of 2-oxa-6-azaspiro[3.3]heptane .
    • Method: The synthesis involves the preparation of the N-protected 2-oxa-6-azaspiro[3.3]heptane .
    • Results: The synthesis of 2-oxa-6-azaspiro[3.3]heptane has been successfully achieved .
  • Bioisostere of Piperidine

    • Field: Medicinal Chemistry
    • Application: “1-Azaspiro[3.3]heptane” is used as a bioisostere of piperidine .
    • Method: The synthesis involves the use of alk-I as electrophiles .
    • Results: The synthesis of 1-Azaspiro[3.3]heptane as a bioisostere of piperidine has been successfully achieved .
  • Preparation of N-protected 2-Oxa-6-Azaspiro[3.3]heptane

    • Field: Organic Chemistry
    • Application: “2-Azaspiro[3.3]heptane hydrochloride” is used in the preparation of the N-protected 2-oxa-6-azaspiro[3.3]heptane .
    • Method: The preparation involves specific steps and conditions .
    • Results: The preparation of N-protected 2-oxa-6-azaspiro[3.3]heptane has been successfully achieved .
  • Pharmaceutical Applications

    • Field: Pharmaceutical Chemistry
    • Application: “2-Azaspiro[3.3]heptane hydrochloride” is used in the development of pharmaceutical compounds .
    • Method: The development involves various synthesis and testing procedures .
    • Results: The development of pharmaceutical compounds using “2-Azaspiro[3.3]heptane hydrochloride” has been successfully achieved .

Safety And Hazards

The safety information available indicates that 2-Azaspiro[3.3]heptane hydrochloride has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

2-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGSZIVCFBCPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.3]heptane hydrochloride

CAS RN

1420271-08-4
Record name 2-azaspiro[3.3]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 2
2-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 3
2-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 4
2-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 5
2-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 6
2-Azaspiro[3.3]heptane hydrochloride

Citations

For This Compound
2
Citations
M Golden, D Legg, D Milne… - … Process Research & …, 2016 - ACS Publications
Process development work to provide an efficient manufacturing route to a MCHr1 antagonist is presented herewith. Features of this development work include a scalable …
Number of citations: 4 pubs.acs.org
RK Bedi, D Huang, Y Li, A Caflisch - ACS Bio & Med Chem Au, 2023 - ACS Publications
Methyltransferase-like 3 (METTL3) and METTL14 form a heterodimeric complex that catalyzes the most abundant internal mRNA modification, N 6 -methyladenosine (m 6 A). METTL3 is …
Number of citations: 1 pubs.acs.org

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